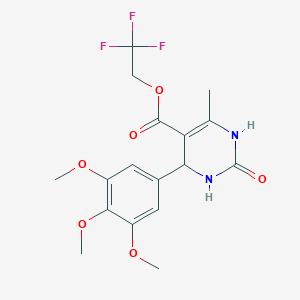
2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of trifluoroethyl and trimethoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydropyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Introduction of the trifluoroethyl group: This step may involve the use of trifluoroethyl iodide or trifluoroethyl bromide under basic conditions.
Attachment of the trimethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a suitable trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrahydropyrimidine derivatives.
Substitution: The trifluoroethyl and trimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyrimidines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use as a lead compound for the development of new drugs, particularly in the treatment of diseases where tetrahydropyrimidine derivatives have shown efficacy.
Industry: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological target. Generally, tetrahydropyrimidine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of trifluoroethyl and trimethoxyphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The unique combination of trifluoroethyl and trimethoxyphenyl groups in 2,2,2-Trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate may confer distinct chemical and biological properties compared to similar compounds. These properties could include enhanced stability, increased lipophilicity, and improved binding interactions with biological targets.
属性
IUPAC Name |
2,2,2-trifluoroethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O6/c1-8-12(15(23)28-7-17(18,19)20)13(22-16(24)21-8)9-5-10(25-2)14(27-4)11(6-9)26-3/h5-6,13H,7H2,1-4H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXAJNBZWNBKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
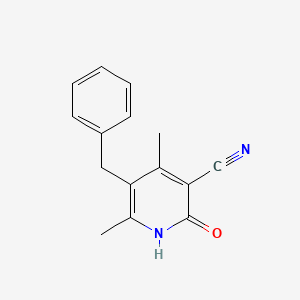
![1-[[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)-1-methylurea](/img/structure/B4918760.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4918765.png)
![(2E)-1-(4-Bromophenyl)-3-[(4-hydroxyphenyl)amino]prop-2-EN-1-one](/img/structure/B4918771.png)
![1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-4-(2-pyridinyl)piperazine](/img/structure/B4918772.png)
![1',2',3',4',10',11a'-hexahydrospiro[cyclohexane-1,11'-dibenzo[b,e][1,4]diazepine]](/img/structure/B4918780.png)
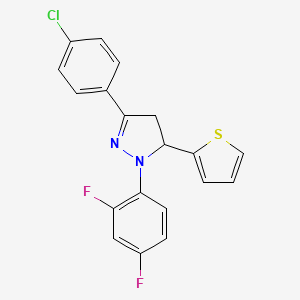
![(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4918795.png)
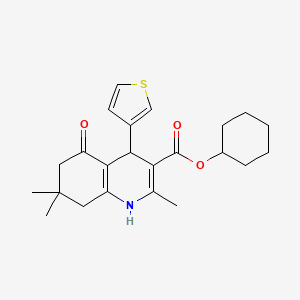
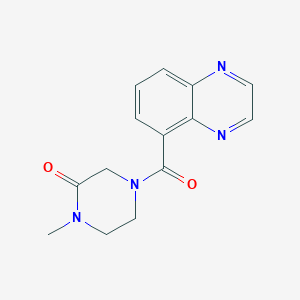
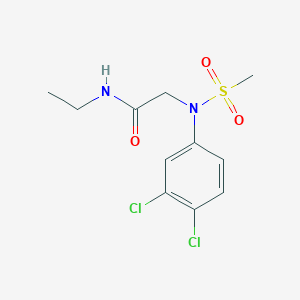
![1-[4-(4-CHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4918812.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4918820.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B4918832.png)
